(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24BrN3O4S2 and its molecular weight is 586.52. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Potential
A study by Ugale et al. (2012) in the "European journal of medicinal chemistry" reports the synthesis of a series of compounds related to the queried chemical structure. These compounds demonstrated significant anticonvulsant activity without signs of neurotoxicity or hepatotoxicity. This suggests potential applications of the compound in epilepsy treatment or related neurological disorders Ugale et al., 2012.
Antimicrobial and Antiviral Properties
Patel et al. (2011) in "Tetrahedron" describe the synthesis of heteroaromatic hydroxylamine-O-sulfonates showing pronounced in vitro cytostatic activity against human tumor cell lines. Additionally, these compounds have potential as antimicrobial and antiviral agents, indicating the broader utility of the chemical structure in treating infectious diseases and cancer Patel et al., 2011.
Psychotropic and Anti-inflammatory Activities
Zablotskaya et al. (2013) in the "European journal of medicinal chemistry" synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines. This indicates the potential of the compound in psychotropic and anti-inflammatory therapies Zablotskaya et al., 2013.
Photodynamic Therapy for Cancer
Pişkin et al. (2020) in the "Journal of Molecular Structure" described the synthesis of a zinc phthalocyanine substituted with a derivative group related to the queried chemical structure. This compound has high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment Pişkin et al., 2020.
Anticancer and PI3K Inhibitor Properties
Shao et al. (2014) in the "European journal of medicinal chemistry" synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents. These compounds showed potent antiproliferative activities in vitro against human cancer cell lines, suggesting the utility of the compound in cancer treatment and as a PI3K inhibitor Shao et al., 2014.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O4S2/c1-34-16-15-29-23-13-10-20(27)17-24(23)35-26(29)28-25(31)19-8-11-21(12-9-19)36(32,33)30-14-4-6-18-5-2-3-7-22(18)30/h2-3,5,7-13,17H,4,6,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBJSJLMXLRVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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